Unlike nisin A, which primarily targets Gram-positive bacteria, nisin Z exhibits activity against both Gram-positive and Gram-negative bacteria []. This broader spectrum makes it a promising candidate for treating infections caused by a wider range of pathogens, including those resistant to conventional antibiotics. Studies have shown its effectiveness against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].
Biofilms are communities of bacteria that adhere to surfaces and form a protective layer, making them difficult to eradicate with antibiotics. Nisin Z demonstrates anti-biofilm properties, disrupting biofilm formation and enhancing the effectiveness of conventional antibiotics []. This makes it a valuable tool for combating chronic infections associated with biofilms, such as diabetic foot ulcers.
Nisin Z is a naturally occurring bacteriocin, classified as a lantibiotic, produced by the fermentation of Lactococcus lactis. It consists of 34 amino acids and is characterized by a unique polycyclic structure that contributes to its antimicrobial properties. Nisin Z differs from its closely related variant, nisin A, by a single amino acid substitution at position 27, where asparagine replaces histidine. This minor alteration influences its solubility and biological activity, making nisin Z particularly effective against a broad spectrum of Gram-positive bacteria, including foodborne pathogens .
Nisin Z exhibits a bactericidal mode of action primarily through its interaction with the lipid II molecule, a key component in bacterial cell wall synthesis. By binding to lipid II, nisin Z disrupts the integrity of the bacterial membrane, leading to cell lysis. The compound remains stable across a range of pH levels but shows reduced activity at neutral and alkaline conditions. Notably, it retains significant antimicrobial activity even after autoclaving at 110 °C for 10 minutes at acidic pH .
Nisin Z demonstrates potent antimicrobial activity against various Gram-positive bacteria and has shown promise against some Gram-negative strains under specific conditions. Its mechanism involves forming pores in bacterial membranes, which leads to ion influx and eventual cell death. Additionally, recent studies indicate that nisin Z possesses anti-cancer properties, particularly in skin cancer models, where it induces apoptosis in melanoma cells and modulates immune responses .
The synthesis of nisin Z is primarily achieved through fermentation processes involving Lactococcus lactis strains. The production typically involves culturing the bacteria in nutrient media followed by purification steps such as cation-exchange chromatography and lyophilization. Chemical synthesis methods are not commonly used due to high costs and complexity associated with producing this peptide on a large scale .
Nisin Z is widely utilized in food preservation due to its ability to inhibit microbial growth, thereby extending shelf life and ensuring food safety. It is commonly added to dairy products and processed foods as a natural preservative. Beyond food applications, nisin Z is being explored for therapeutic uses in medicine, particularly for its potential anti-cancer effects and as an alternative to conventional antibiotics in treating infections caused by resistant bacterial strains .
Research has demonstrated that nisin Z's antimicrobial efficacy can be influenced by various salts and buffer components. Studies using nuclear magnetic resonance spectroscopy have shown that different salts can alter the chemical environment of nisin Z in solution, affecting its stability and activity. This highlights the importance of ionic strength and specific ion interactions in modulating its biological function .
Nisin Z shares similarities with other lantibiotics but has distinct characteristics that set it apart. Below is a comparison with notable similar compounds:
Compound | Amino Acid Difference | Antimicrobial Spectrum | Unique Features |
---|---|---|---|
Nisin A | Histidine at position 27 | Primarily Gram-positive bacteria | Higher solubility at low pH |
Lactocin S | Varies | Gram-positive bacteria | Different structural conformation |
Lacticin 3147 | Varies | Broad spectrum including some Gram-negative bacteria | More complex structure with additional modifications |
Nisin Z's unique amino acid composition contributes to its specific solubility profile and biological activity, making it an interesting candidate for further research in both food safety and therapeutic applications .